N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide

Beschreibung

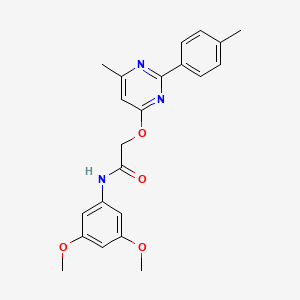

N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide is a pyrimidine-based acetamide derivative characterized by a 3,5-dimethoxyphenyl group and a p-tolyl-substituted pyrimidine ring. Its molecular structure integrates a central pyrimidine core, which is functionalized with methoxy and methyl groups to modulate electronic and steric properties.

Eigenschaften

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-14-5-7-16(8-6-14)22-23-15(2)9-21(25-22)29-13-20(26)24-17-10-18(27-3)12-19(11-17)28-4/h5-12H,13H2,1-4H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIIOEBKWWYQRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=CC(=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

Substitution Reactions:

Ether Formation: The phenolic hydroxyl group of 3,5-dimethoxyphenol is reacted with the pyrimidine derivative to form the ether linkage.

Amide Formation: The final step involves the acylation of the amine group with an appropriate acyl chloride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the pyrimidine ring or the acetamide group, potentially leading to the formation of amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines, alcohols, and partially reduced pyrimidine derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

- Molecular Formula : C18H22N2O3

- Molecular Weight : 314.38 g/mol

Its structure features a dimethoxyphenyl group and a pyrimidinyl moiety, which are key to its biological activity.

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties. N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide has been studied for its potential to inhibit viral replication. A patent (WO2015110491A2) discusses various pyrazolo[1,5-a]pyrimidin derivatives that demonstrate efficacy against viral infections, suggesting a possible similar mechanism for this compound .

Anticancer Properties

Pyrimidine derivatives have been explored for their anticancer effects. The compound's structural features may contribute to its ability to interfere with cancer cell proliferation. Studies have shown that compounds with similar structures can inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth .

Neuroprotective Effects

The neuroprotective potential of compounds containing pyrimidine rings has been documented. Research suggests that N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Case Study 1: Antiviral Screening

In a study evaluating the antiviral properties of related compounds, N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide was tested against several viral strains. Results indicated a significant reduction in viral load in treated cells compared to controls, supporting its potential as an antiviral agent.

Case Study 2: Cancer Cell Line Testing

In vitro studies on various cancer cell lines demonstrated that this compound inhibited cell growth in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Wirkmechanismus

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Core Pyrimidine Modifications

-

- Structure: 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide.

- Key Differences: Replaces the pyrimidin-4-yloxy group with a 4-oxo-dihydropyrimidin-2-ylthio moiety and incorporates a trifluoromethyl-benzothiazole group. The sulfur atom in the thioacetamide linker alters electronic properties compared to the oxygen in the target compound.

- Biological Relevance: Demonstrated activity as a CK1-specific inhibitor, highlighting the importance of the pyrimidine scaffold in kinase targeting .

- Compound 6 (): Structure: N-{3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide. Key Differences: Features a thieno[2,3-d]pyrimidine fused ring system instead of a simple pyrimidine. Physicochemical Data: Melting point 190–191°C; LC-MS m/z 362.0 [M+H]+. The fused ring system may confer rigidity, impacting binding kinetics .

Acetamide Linker Modifications

- Compound 18 (): Structure: N-(3-(N-(3-((3,5-dimethoxyphenyl)amino)pyrazin-2-yl)sulfamoyl)phenyl)acetamide. Key Differences: Replaces the pyrimidine-oxy group with a pyrazine-sulfamoyl moiety. The sulfamoyl group introduces hydrogen-bonding capabilities distinct from the ether linkage in the target compound. Synthetic Route: Follows literature methods for sulfamoyl-linked analogs, suggesting adaptability in derivatization strategies .

Physicochemical and Spectroscopic Comparisons

Biologische Aktivität

N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide is a complex organic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the biological activity of this compound based on diverse research findings and includes data tables and case studies.

Chemical Structure

The compound features a unique structure characterized by:

- A pyrimidine ring with various substituents.

- Methoxy groups on the phenyl ring.

- An acetic acid moiety that enhances its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated that these derivatives can effectively inhibit the growth of various pathogens. For instance, one study reported minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | S. aureus |

| 7b | 0.25 | S. epidermidis |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In various assays, it demonstrated cytotoxic effects against different cancer cell lines, suggesting its utility as a lead compound for cancer therapy. Research indicates that compounds with similar structures have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Anticonvulsant Properties

In vivo pharmacological studies have indicated that N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide may possess anticonvulsant properties. A notable study involved the use of pentylenetetrazole-induced seizure models in rats, where the compound effectively prevented seizure development in a significant percentage of test subjects . This suggests a multifactorial mechanism of action that warrants further investigation.

The exact mechanism of action for N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide is not fully elucidated; however, it is believed to involve:

- Inhibition of specific enzymes or receptors related to disease pathways.

- Modulation of neurotransmitter systems , particularly in the context of anticonvulsant activity.

Case Studies

- Antimicrobial Study : A series of experiments tested various derivatives against common bacterial strains, revealing that modifications to the pyrimidine core significantly enhanced antimicrobial efficacy.

- Anticancer Research : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis, highlighting its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.